![molecular formula C19H22N2O3 B268201 N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, commonly known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Applications De Recherche Scientifique
MPAP has been extensively studied for its potential therapeutic applications. In preclinical studies, MPAP has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. MPAP has also been shown to improve cognitive function and memory in animal models. These findings suggest that MPAP may have therapeutic potential for various neurological and psychiatric disorders.
Mécanisme D'action
MPAP is a selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, MPAP increases the levels of endocannabinoids in the brain, leading to the modulation of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects
The modulation of the endocannabinoid system by MPAP has been shown to have various biochemical and physiological effects. In animal models, MPAP has been shown to reduce pain and inflammation, improve mood and anxiety-related behaviors, and enhance cognitive function and memory. MPAP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MPAP has several advantages for lab experiments. It is a highly selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, making it a useful tool for studying the endocannabinoid system. MPAP has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, MPAP has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
For MPAP research include the development of new therapeutic agents and the investigation of its potential applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of MPAP involves the reaction of 3-phenylpropanoyl chloride with 2-methoxyethylamine to form 3-phenylpropanoyl-2-methoxyethylamine. This intermediate is then reacted with 3-aminobenzamide to form MPAP. The synthesis of MPAP has been optimized to yield high purity and yield, making it suitable for various research applications.
Propriétés
Nom du produit |
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-3-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-24-13-12-20-19(23)16-8-5-9-17(14-16)21-18(22)11-10-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,23)(H,21,22) |
Clé InChI |
UDRAZIFMXBUIBA-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
SMILES canonique |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
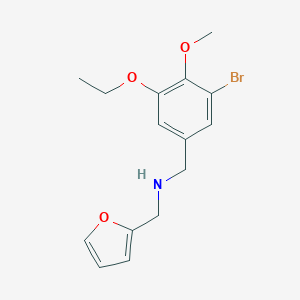
![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
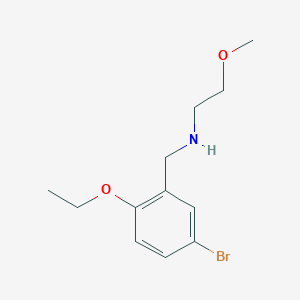
![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)
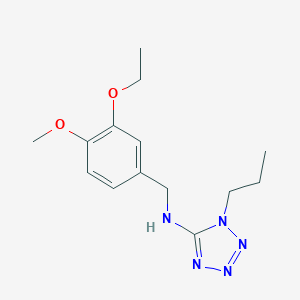
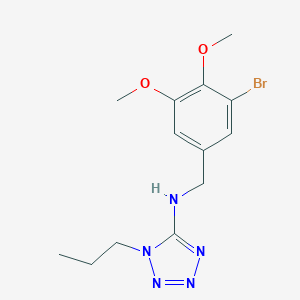
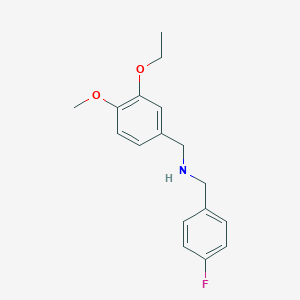
![2-[(3-Bromo-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B268151.png)
![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![2-[(5-Bromo-2-methoxybenzyl)amino]-1-butanol](/img/structure/B268158.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)